molecular formula C13H16N4O3S2 B2791128 N-((2-morpholinopyrimidin-4-yl)methyl)thiophene-2-sulfonamide CAS No. 1797081-98-1

N-((2-morpholinopyrimidin-4-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2791128
CAS No.: 1797081-98-1
M. Wt: 340.42
InChI Key: GIKORWJNOXXLFB-UHFFFAOYSA-N
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Description

N-((2-morpholinopyrimidin-4-yl)methyl)thiophene-2-sulfonamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiophene ring, a morpholinopyrimidinyl group, and a sulfonamide group, making it a unique molecule with interesting properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((2-morpholinopyrimidin-4-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the morpholinopyrimidinyl group This can be achieved by reacting morpholine with a suitable pyrimidinyl derivative under controlled conditions

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-((2-morpholinopyrimidin-4-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs where different functional groups are introduced.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-((2-morpholinopyrimidin-4-yl)methyl)thiophene-2-sulfonamide may be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its potential as a pharmacological agent is also being explored.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for therapeutic applications.

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, agrochemicals, and other high-value products.

Mechanism of Action

The mechanism by which N-((2-morpholinopyrimidin-4-yl)methyl)thiophene-2-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group, in particular, can bind to enzymes or receptors, modulating their activity. The thiophene ring and morpholinopyrimidinyl group contribute to the compound's overall binding affinity and specificity.

Comparison with Similar Compounds

  • N-((2-morpholinopyrimidin-4-yl)methyl)-2-phenylbutanamide

  • 2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol

  • 6-methyl-2-morpholinopyrimidin-4-ol

Uniqueness: N-((2-morpholinopyrimidin-4-yl)methyl)thiophene-2-sulfonamide stands out due to its unique combination of functional groups, which provides it with distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3S2/c18-22(19,12-2-1-9-21-12)15-10-11-3-4-14-13(16-11)17-5-7-20-8-6-17/h1-4,9,15H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKORWJNOXXLFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CC(=N2)CNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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